Spectroscopic Signature of 6-Benzyl-4-hydroxy-2H-pyran-2-one: A Predictive Guide for Researchers
Spectroscopic Signature of 6-Benzyl-4-hydroxy-2H-pyran-2-one: A Predictive Guide for Researchers
Introduction
6-Benzyl-4-hydroxy-2H-pyran-2-one is a molecule of significant interest within the realm of synthetic chemistry and drug discovery, belonging to the pyranone class of heterocyclic compounds known for their diverse biological activities.[1] The precise elucidation of its molecular structure is a prerequisite for understanding its reactivity, and for the development of analytical methods for its detection and quantification. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor.
This technical guide provides a detailed, predictive analysis of the spectroscopic data for 6-benzyl-4-hydroxy-2H-pyran-2-one. In the absence of a comprehensive, published experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from closely related structural analogs to forecast the expected spectral features. This predictive approach is designed to empower researchers and drug development professionals in identifying and characterizing this compound, and to provide a framework for the interpretation of experimentally acquired data.
Molecular Structure and Predicted Spectroscopic Features
The structure of 6-benzyl-4-hydroxy-2H-pyran-2-one, with the IUPAC name 6-(benzyl)-4-hydroxy-2H-pyran-2-one, is characterized by a 4-hydroxy-2-pyrone core with a benzyl substituent at the 6-position. This unique combination of a benzyl group and a pyranone ring dictates its characteristic spectroscopic signature.
Figure 1. Molecular structure of 6-benzyl-4-hydroxy-2H-pyran-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 6-benzyl-4-hydroxy-2H-pyran-2-one are presented below, with justifications based on the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the benzyl group protons, the pyranone ring protons, and the hydroxyl proton. The predicted chemical shifts are summarized in Table 1.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-3 | 5.5 - 6.0 | Singlet (s) | Olefinic proton on the pyranone ring, deshielded by the adjacent oxygen and carbonyl group. |
| H-5 | 6.1 - 6.5 | Singlet (s) | Olefinic proton on the pyranone ring, deshielded by the ring oxygen and conjugation. |
| -CH₂- | 3.5 - 4.0 | Singlet (s) | Methylene protons of the benzyl group, adjacent to the aromatic ring and the pyranone ring. |
| Ar-H | 7.2 - 7.4 | Multiplet (m) | Aromatic protons of the benzyl group, in a typical chemical shift range for a monosubstituted benzene ring.[2][3] |
| -OH | 10.0 - 12.0 | Broad Singlet (br s) | Enolic hydroxyl proton, often broad due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.[2][4] |
Table 1. Predicted ¹H NMR Spectral Data for 6-Benzyl-4-hydroxy-2H-pyran-2-one.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed in Table 2.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~165 | Carbonyl carbon of the lactone, highly deshielded. |
| C-3 | ~95 | Olefinic carbon adjacent to the ring oxygen. |
| C-4 | ~160 | Enolic carbon bearing the hydroxyl group, deshielded. |
| C-5 | ~100 | Olefinic carbon adjacent to the benzyl-substituted carbon. |
| C-6 | ~155 | Olefinic carbon bearing the benzyl group. |
| -CH₂- | ~40 | Methylene carbon of the benzyl group. |
| Ar-C (ipso) | ~135 | Aromatic carbon directly attached to the methylene group. |
| Ar-C (ortho, meta, para) | 127 - 130 | Aromatic carbons of the benzyl group. |
Table 2. Predicted ¹³C NMR Spectral Data for 6-Benzyl-4-hydroxy-2H-pyran-2-one.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands for 6-benzyl-4-hydroxy-2H-pyran-2-one are summarized in Table 3.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O (lactone) | 1700 - 1750 | Strong, Sharp | Stretching[5] |
| C=C (pyranone ring) | 1600 - 1650 | Medium to Strong | Stretching |
| C=C (aromatic ring) | 1450 - 1600 | Medium | Stretching |
| C-O (lactone) | 1200 - 1300 | Strong | Stretching |
Table 3. Predicted IR Spectral Data for 6-Benzyl-4-hydroxy-2H-pyran-2-one.
The broad O-H stretch is indicative of hydrogen bonding. The strong carbonyl absorption is a key characteristic of the 2-pyrone system. The presence of both aromatic and aliphatic C-H stretches, as well as multiple C=C stretching bands, will be prominent features in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. For 6-benzyl-4-hydroxy-2H-pyran-2-one (C₁₂H₁₀O₃), the expected molecular weight is approximately 202.06 g/mol .
Predicted Fragmentation Pathway
Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is expected to undergo characteristic fragmentation. The benzyl group is a likely site for initial cleavage.
Figure 2. Predicted major fragmentation pathways for 6-benzyl-4-hydroxy-2H-pyran-2-one.
Key Predicted Fragments:
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m/z 202 (M⁺˙): The molecular ion peak.
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m/z 201 ([M-H]⁺): Loss of a hydrogen radical.
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m/z 174 ([M-CO]⁺˙): Loss of a neutral carbon monoxide molecule from the pyranone ring, a common fragmentation for lactones.[6]
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m/z 91 ([C₇H₇]⁺): A very common and stable fragment corresponding to the tropylium ion, resulting from the cleavage of the benzyl group. This is often the base peak for benzyl-containing compounds.
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m/z 111 ([C₅H₃O₃]⁺): The remaining pyranone fragment after the loss of the benzyl group.
Experimental Protocols
To obtain the spectroscopic data for 6-benzyl-4-hydroxy-2H-pyran-2-one, the following experimental protocols are recommended.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan with an empty sample holder or a clean ATR crystal.
-
Mass Spectrometry
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.
-
Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate) directly into the ESI source of the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe the fragmentation pattern.
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Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of 6-benzyl-4-hydroxy-2H-pyran-2-one. By leveraging data from structural analogs and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS spectral features. The provided protocols offer a starting point for the experimental verification of these predictions. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and analytical science, facilitating the unambiguous identification and characterization of this and related pyranone derivatives.
References
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